molecular formula C12H24N2O2 B8257253 tert-butyl (S)-3-((methylamino)methyl)piperidine-1-carboxylate

tert-butyl (S)-3-((methylamino)methyl)piperidine-1-carboxylate

Cat. No.: B8257253
M. Wt: 228.33 g/mol
InChI Key: FWYMKDGOQBTQNE-JTQLQIEISA-N
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Description

tert-Butyl (S)-3-((methylamino)methyl)piperidine-1-carboxylate (CAS: 912368-73-1) is a chiral piperidine derivative with a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol . The compound features a tert-butyl carbamate group at the 1-position of the piperidine ring and an (S)-configured (methylamino)methyl substituent at the 3-position. This structure renders it a versatile intermediate in pharmaceutical synthesis, particularly for chiral ligands or bioactive molecules requiring stereochemical precision.

Properties

IUPAC Name

tert-butyl (3S)-3-(methylaminomethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-5-6-10(9-14)8-13-4/h10,13H,5-9H2,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYMKDGOQBTQNE-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-3-((methylamino)methyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methylamino Group: The methylamino group is introduced via a substitution reaction, where a suitable amine is reacted with the piperidine ring.

    Addition of the tert-Butyl Group: The tert-butyl group is introduced through a tert-butylation reaction, often using tert-butyl chloride and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tertiary butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3-((methylamino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl (S)-3-((methylamino)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (S)-3-((methylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares the target compound with analogs differing in substituents, stereochemistry, or functional groups. Key differences in synthesis, reactivity, and applications are highlighted.

Substituent Variations on the Piperidine Ring

Table 1: Comparison of Substituent Effects
Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
Target Compound (S)-(Methylamino)methyl C₁₁H₂₂N₂O₂ 214.30 Chiral intermediate; used in pharmaceutical synthesis.
tert-Butyl 3-(methyl(9H-pyrimido[4,5-b]indol-4-yl)amino)piperidine-1-carboxylate (6a) Methyl-pyrimidoindolyl amino C₂₂H₂₈N₆O₂ 408.49 High-yield synthesis (97% crude); potential use in heterocyclic drug scaffolds.
tert-Butyl (S)-3-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate (15) 2-Nitrophenylamino methyl C₁₇H₂₄N₄O₄ 348.40 Electron-withdrawing nitro group enhances electrophilicity; used in aromatic substitution reactions.
(S)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate Oxetane amino C₁₃H₂₄N₂O₃ 256.34 Oxetane introduces strain and polarity; 97% purity; applicable in bioisosteric replacements.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate 4-Bromophenyl C₁₆H₂₂BrNO₂ 340.26 Bromine enables cross-coupling reactions (e.g., Suzuki); high-cost intermediate ($2700/g).

Key Observations :

  • Electron Effects: Nitro (15) and bromophenyl (8) substituents increase electrophilicity, contrasting with the electron-donating methylamino group in the target compound.
  • Steric Impact: Bulkier groups (e.g., pyrimidoindolyl in 6a) reduce reactivity in sterically demanding reactions compared to the compact methylamino substituent .
  • Applications : Bromophenyl and chloropyridazinyl derivatives (e.g., 8, 9) are prioritized in cross-coupling reactions, whereas the target compound’s simpler structure favors modular derivatization .

Stereochemical and Functional Group Modifications

Table 2: Stereochemical and Functional Group Comparisons
Compound Name Stereochemistry/Functional Group Similarity Score* Synthesis Conditions Evidence ID
tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate 4-(2-Amino-1-hydroxyethyl) 0.94 Multi-step synthesis; hydroxyl group enhances hydrophilicity.
(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate (3S,4R)-amino-methoxy 0.91 Methoxy group stabilizes conformation; chiral resolution required.
(S)-tert-Butyl 3-((6-chloropyridazin-3-yl)(methyl)amino)piperidine-1-carboxylate Chloropyridazinyl-methylamino N/A Requires chloropyridazine coupling; electron-deficient aromatic system.

Key Observations :

  • Hydrophilicity: Hydroxyethyl and methoxy groups (4) increase water solubility compared to the target compound’s methylamino group .
  • Chiral Complexity : (3S,4R)-configured analogs require advanced resolution techniques, whereas the target compound’s single stereocenter simplifies synthesis .

Biological Activity

tert-butyl (S)-3-((methylamino)methyl)piperidine-1-carboxylate, also known by its CAS number 1017356-25-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), metabolic stability, and case studies highlighting its pharmacological potential.

  • Molecular Formula : C₁₂H₂₄N₂O₂
  • Molecular Weight : 228.33 g/mol
  • CAS Number : 1017356-25-0
  • Structure : The compound features a piperidine ring with a tert-butyl group and a methylamino substituent, contributing to its unique biological profile.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a potential inhibitor in various enzymatic pathways. Notably, compounds with similar structures have been investigated for their effects on glycogen synthase kinase 3 beta (GSK-3β) and other therapeutic targets.

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the piperidine ring and substituents significantly influence the biological activity of related compounds. For instance:

  • Inhibitory Potency : Compounds with specific configurations at the stereocenter exhibit varying degrees of potency against GSK-3β. For example, studies show that certain amide derivatives derived from similar structures improve metabolic stability while maintaining inhibitory activity .
CompoundIC₅₀ Value (nM)Metabolic StabilityNotes
Compound 1480Limited half-life (~30 min)Rapid degradation in human liver microsomes
Compound 2360Improved stabilityStructural modifications enhanced potency

Metabolic Stability

Metabolic stability is crucial for the efficacy of pharmaceutical compounds. Studies indicate that this compound may exhibit vulnerabilities similar to other tertiary alicyclic amines, which are often subject to rapid oxidative metabolism. This can lead to decreased bioavailability and effectiveness in vivo .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (S)-3-((methylamino)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodology : A common approach involves nucleophilic substitution or reductive amination. For example, tert-butyl (S)-3-(aminomethyl)piperidine-1-carboxylate can react with methylating agents (e.g., methyl iodide) in the presence of a base like K2_2CO3_3 in DMF at elevated temperatures (80–100°C) under inert conditions (N2_2) . Optimization includes monitoring reaction progress via TLC or LC-MS, adjusting stoichiometry, and using catalysts (e.g., DMAP) to accelerate kinetics. Purification typically involves column chromatography with gradients of ethyl acetate/hexane.

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify stereochemistry and functional groups (e.g., tert-butyl at δ ~1.4 ppm, piperidine ring protons between δ 1.5–3.5 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ = 257.23) .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent dispersion .
  • Storage : Store in a sealed container under N2_2 at 2–8°C to prevent degradation .

Q. How should researchers address inconsistencies in spectral data during characterization?

  • Methodology :

  • Cross-Validation : Compare NMR shifts with literature values for analogous piperidine derivatives .
  • Isotopic Labeling : Use 15^{15}N-labeled methylamine to trace unexpected peaks in 1^1H-15^{15}N HMBC spectra .
  • Dynamic Light Scattering (DLS) : Rule out aggregation or solvent impurities affecting NMR/HPLC results .

Advanced Research Questions

Q. What strategies can mitigate side reactions during functionalization of the piperidine ring?

  • Methodology :

  • Protecting Groups : Temporarily protect the methylamino group with Boc to prevent undesired alkylation .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and reduce byproducts .
  • Temperature Control : Lower reaction temperatures (0–20°C) minimize decomposition of sensitive intermediates .

Q. How does the stereochemistry of the methylamino group influence biological activity?

  • Methodology :

  • Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate (S)- and (R)-isomers .
  • Binding Assays : Perform competitive inhibition studies with target proteins (e.g., kinases) to compare IC50_{50} values of enantiomers .
  • Molecular Dynamics Simulations : Model hydrogen bonding between the (S)-configured amine and active-site residues .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Methodology :

  • Process Chemistry : Replace column chromatography with crystallization (e.g., using tert-butyl methyl ether) for cost-effective purification .
  • Reaction Engineering : Optimize heat transfer in large-scale reactors to maintain exothermic reactions under 100°C .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of reaction progress .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodology :

  • Dose-Response Studies : Conduct acute toxicity assays in cell lines (e.g., HEK293) at varying concentrations (1–100 µM) to establish LD50_{50} .
  • Metabolite Profiling : Use LC-MS/MS to identify toxic metabolites (e.g., oxidized piperidine derivatives) formed under physiological conditions .
  • Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., tert-butyl 4-aminopiperidine derivatives) to identify trends .

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